Tert-butyl 2-(bromomethyl)benzoate
Overview
Description
Tert-butyl 2-(bromomethyl)benzoate is an organic compound with the molecular formula C12H15BrO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with tert-butyl alcohol, and a bromomethyl group is attached to the benzene ring. This compound is often used as an intermediate in organic synthesis due to its reactivity and functional groups.
Mechanism of Action
Target of Action
Tert-butyl 2-(bromomethyl)benzoate is a synthetic intermediate . It is primarily used in the synthesis of other compounds, rather than having a specific biological target of its own. It is often used in the production of pharmaceuticals and other organic compounds .
Mode of Action
As a synthetic intermediate, the primary role of this compound is to participate in chemical reactions that lead to the formation of other compounds . The bromomethyl group (-CH2Br) is a good leaving group, which makes this compound useful in nucleophilic substitution reactions .
Biochemical Pathways
Instead, it is used to synthesize other compounds that may have biological activity .
Result of Action
The primary result of the action of this compound is the formation of other compounds through chemical reactions . For example, it is used as an intermediate in the synthesis of the acaricide fenpyroximate .
Action Environment
The action of this compound is influenced by the conditions under which the chemical reactions it participates in are carried out. Factors such as temperature, solvent, and the presence of other reagents can all influence the outcome of these reactions .
Biochemical Analysis
Biochemical Properties
It is known that bromomethyl groups can participate in various biochemical reactions, often acting as alkylating agents . They can form covalent bonds with biomolecules such as proteins and nucleic acids, potentially altering their function .
Cellular Effects
The cellular effects of Tert-butyl 2-(bromomethyl)benzoate are not well-studied. Compounds with bromomethyl groups can potentially alter cellular processes by modifying biomolecules. For instance, they could impact gene expression if they alkylate DNA, or they could affect cell signaling pathways if they modify key proteins .
Molecular Mechanism
Bromomethyl groups are known to be reactive and can form covalent bonds with various biomolecules, potentially altering their function . This could lead to changes in gene expression, enzyme activity, and other molecular processes .
Metabolic Pathways
Bromomethyl groups can potentially be metabolized through various enzymatic reactions, leading to the formation of different metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-(bromomethyl)benzoate can be synthesized through the bromination of tert-butyl 2-methylbenzoate. The reaction typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as light or heat. The reaction is carried out in a solvent like dichloromethane under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(bromomethyl)benzoate primarily undergoes substitution reactions due to the presence of the bromomethyl group. This group is highly reactive and can be replaced by various nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The bromomethyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).
Major Products
Amines: When reacted with amines, the product is a benzylamine derivative.
Thioethers: Reaction with thiols yields thioether derivatives.
Alcohols: Reaction with alkoxides produces benzyl alcohol derivatives.
Scientific Research Applications
Tert-butyl 2-(bromomethyl)benzoate is used in various scientific research applications due to its versatility as a synthetic intermediate . Some of its applications include:
Organic Synthesis: It is used to introduce the bromomethyl group into complex molecules, facilitating further functionalization.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring benzylamine or benzyl alcohol moieties.
Material Science: It is used in the preparation of polymers and advanced materials where specific functional groups are needed.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(bromomethyl)benzoate: Similar structure but with the bromomethyl group at the para position.
Tert-butyl bromoacetate: Contains a bromoacetate group instead of a bromomethyl group.
Benzyl bromide: Lacks the ester group and has a simpler structure.
Uniqueness
Tert-butyl 2-(bromomethyl)benzoate is unique due to the combination of the bromomethyl group and the ester group, which provides dual reactivity. This makes it a valuable intermediate for synthesizing complex molecules with multiple functional groups.
Properties
IUPAC Name |
tert-butyl 2-(bromomethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-12(2,3)15-11(14)10-7-5-4-6-9(10)8-13/h4-7H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZWLGQCYJDGCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC=C1CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466619 | |
Record name | Benzoic acid, 2-(bromomethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70466619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105340-30-5 | |
Record name | Benzoic acid, 2-(bromomethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70466619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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